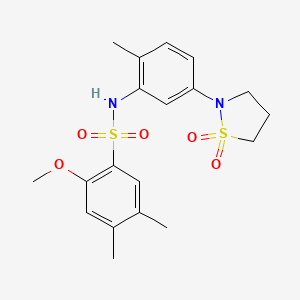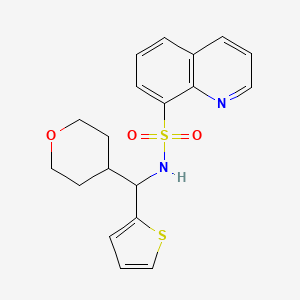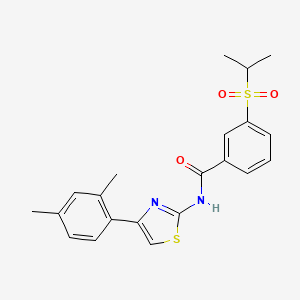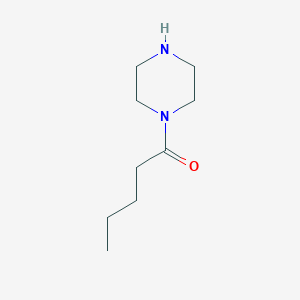
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H24N2O5S2 and its molecular weight is 424.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
Benzenesulfonamide derivatives have been explored for their applications in photodynamic therapy (PDT). For instance, zinc phthalocyanines substituted with benzenesulfonamide derivative groups have shown remarkable potential in PDT due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These properties are crucial for Type II photosensitizers used in the treatment of cancer through PDT, highlighting the compound's potential in cancer research and therapy (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Agent Development
Similar benzenesulfonamide derivatives have been synthesized and evaluated for their anticancer effects on various cancer cell lines. For example, aminothiazole-paeonol derivatives have been studied for their inhibitory activity against human gastric adenocarcinoma (AGS) cells and human colorectal adenocarcinoma (HT-29) cells. Certain compounds in this category demonstrated significant inhibitory effects, suggesting their potential as lead compounds in the development of anticancer agents for treating gastrointestinal adenocarcinoma (Tsai et al., 2016).
Antimicrobial Applications
Research has also focused on synthesizing and evaluating benzenesulfonamide derivatives for their antimicrobial properties. Studies have shown that certain derivatives exhibit significant antimicrobial activity against various bacterial strains, suggesting their potential application in developing new antimicrobial agents to combat resistant strains of bacteria (Desai, Rajpara, & Joshi, 2013).
Enzyme Inhibition for Drug Development
Benzenesulfonamide derivatives have been investigated for their inhibitory effects on enzymes such as monoamine oxidases (MAOs), which are relevant in the context of neurological disorders like Parkinson's disease. Compounds with 1,2,4-triazole and triazolidin derivatives have shown promising MAO inhibitory activities, indicating their potential in the development of therapeutic agents for neurodegenerative diseases (Abbas et al., 2017).
Electrochemical and Spectroelectrochemical Studies
Derivatives of benzenesulfonamide have been studied for their electrochemical and spectroelectrochemical properties, particularly in the context of electrochromic materials. These studies provide insights into the electronic and optoelectronic behaviors of such compounds, which can be relevant in the development of smart materials and devices (Yigit et al., 2014).
Propiedades
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2-methoxy-4,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S2/c1-13-6-7-16(21-8-5-9-27(21,22)23)12-17(13)20-28(24,25)19-11-15(3)14(2)10-18(19)26-4/h6-7,10-12,20H,5,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZZKTMRLWMBBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}methylidene)hydrazino]benzenecarboxylic acid](/img/structure/B2613190.png)

![5-[4-(1H-1,2,4-triazol-1-yl)benzyl]-1,3-thiazolane-2,4-dione](/img/structure/B2613193.png)
![N-{4-[(3-cyclopropyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2613194.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2613197.png)

![4-(7-Azabicyclo[2.2.1]heptan-7-yl)pyrido[3,4-d]pyrimidine](/img/structure/B2613201.png)
![3-[6-(3-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid](/img/structure/B2613203.png)
![Ethyl 2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2613204.png)
methanone](/img/structure/B2613207.png)
![methyl 3-((2-(2,4-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B2613208.png)
